molecular formula C7H3BrClF2NO3 B1404756 1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene CAS No. 1417567-06-6

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene

Cat. No. B1404756
M. Wt: 302.46 g/mol
InChI Key: OFQWMNHQEIMLCL-UHFFFAOYSA-N
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Description

1-Bromo-4-[chloro(difluoro)methoxy]-2-nitro-benzene is a halogenated organic compound that is widely used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs. It has a molecular weight of 257.46 and its IUPAC name is 4-bromophenyl chloro (difluoro)methyl ether .


Physical And Chemical Properties Analysis

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene has a molecular weight of 257.46 . Unfortunately, the search did not yield more specific physical and chemical properties of this compound.

properties

IUPAC Name

1-bromo-4-[chloro(difluoro)methoxy]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF2NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQWMNHQEIMLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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